methyl N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate
Description
Methyl N-(4-{[(2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate is a thiazole-derived compound featuring a 1,3-thiazol-2-yl core substituted at position 4 with a [(2-methylphenyl)carbamoyl]methyl group. The carbamate functional group (-O-CO-NH-) is attached to the nitrogen at position 2 of the thiazole ring (Figure 1).
Properties
IUPAC Name |
methyl N-[4-[2-(2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-5-3-4-6-11(9)16-12(18)7-10-8-21-13(15-10)17-14(19)20-2/h3-6,8H,7H2,1-2H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRLKZPHLYOXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, suggesting that they may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are often involved in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of chemical transformations, suggesting that they may influence multiple biochemical pathways.
Result of Action
Some thiazole derivatives have been tested for their in vitro analgesic and anti-inflammatory activities, suggesting that this compound may have similar effects.
Comparison with Similar Compounds
Key Observations :
- Thiazole vs.
- Substituent Effects : The target compound’s methyl carbamate and 2-methylphenyl groups likely improve lipophilicity compared to sulfonamide () or pyridin-2-amine () derivatives, favoring membrane permeability.
Functional Group Variations and Their Implications
Carbamate vs. Sulfonamide/Amine/Ester:
- Carbamate (Target) : Offers moderate hydrolytic stability compared to esters (e.g., methoxybenzoate in ) and greater resistance to enzymatic degradation than sulfonamides ().
- Sulfonamide () : Strong electron-withdrawing effects may enhance acidity but reduce oral bioavailability due to high polarity.
- Pyridin-2-amine () : Basic nitrogen atoms can improve solubility in acidic environments (e.g., stomach), whereas the carbamate in the target compound may favor neutral pH stability.
Physicochemical Properties and Stability
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